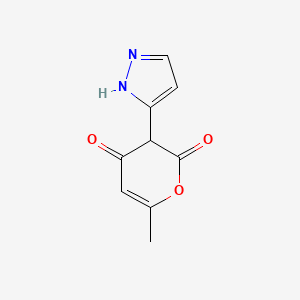

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione

Description

6-Methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione is a heterocyclic compound featuring a pyran-dione core substituted with a methyl group at position 6 and a pyrazole ring at position 2. This structure combines the electron-deficient pyran-dione system with the aromatic pyrazole moiety, which may confer unique reactivity and biological properties.

Properties

IUPAC Name |

6-methyl-3-(1H-pyrazol-5-yl)pyran-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,8H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXEOZJGAFQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C(=O)O1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrazole derivative, the compound can be synthesized through a series of reactions involving condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyranone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione exhibit promising antimicrobial properties. Studies have shown that derivatives of pyran-diones can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Analgesic Effects

Another area of interest is the analgesic potential of this compound. Research has indicated that certain derivatives can reduce pain responses in animal models, suggesting possible applications in pain management therapies .

Agricultural Applications

Pesticide Development

this compound has been explored as a lead structure for developing new pesticides. Its structural characteristics allow for modifications that enhance its efficacy against specific pests while minimizing environmental impact .

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Studies have suggested that it can influence plant growth parameters, leading to increased yields and improved resistance to environmental stressors .

Materials Science

Polymer Synthesis

In materials science, this compound has been used as a monomer in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanomaterials Development

The compound's ability to form nanoparticles has opened avenues for its use in nanotechnology. These nanoparticles can be utilized in drug delivery systems, where they enhance bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs and their distinguishing features:

Key Analysis of Substituent Effects

- Pyrazole vs. This difference may enhance interactions with biological targets (e.g., enzymes or microbial membranes), as seen in pyrazole-containing analogs with demonstrated antimicrobial activity . Dehydroacetic acid’s acetyl group contributes to its stability and preservative efficacy, validated by pharmacopeial standards .

- Pyrazole vs. Toluidinomethylene: The toluidino group in the analog 6-Methyl-3-(3-toluidinomethylene)-2H-pyran-2,4(3H)-dione introduces an aromatic amine, which could increase π-π stacking interactions in biological systems compared to the pyrazole’s heteroaromatic ring. However, the pyrazole’s nitrogen atoms may offer stronger coordination sites for metal ions or hydrogen bonding .

Pyran-dione vs. Pyrimidine-dione Core: The pyrimidine-dione in 6-Methyl-3-(sec-butyl)-1H-pyrimidine-2,4-dione has a six-membered ring with two nitrogen atoms, increasing electron deficiency compared to the pyran-dione’s oxygen-based system. This alters reactivity in nucleophilic additions or cyclization reactions .

Biological Activity

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure comprising a pyrazole ring fused with a pyranone moiety, which contributes to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C9H8N2O3, and it has a CAS number of 1177340-32-7. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit tubulin polymerization, a crucial process in cancer cell division. This mechanism suggests that the compound could potentially serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated for its efficacy against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can be effective at relatively low concentrations .

Study on Antitumor Activity

In a comparative study involving several pyrazole derivatives, this compound was found to have superior antitumor effects compared to related compounds. The study utilized in vitro assays to assess cell viability and proliferation inhibition in cancer cell lines .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of tubulin polymerization |

| Control Compound A | 25 | Induction of apoptosis |

| Control Compound B | 30 | Cell cycle arrest |

Antimicrobial Studies

A separate investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it possesses broad-spectrum activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings support the potential use of this compound as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Common Synthetic Routes

- Cyclization Reaction : Involves the condensation of pyrazole derivatives with appropriate aldehydes under acidic conditions.

- Functional Group Modifications : Subsequent reactions can introduce different substituents on the pyrazole or pyranone rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.